9-(aminomethyl)-9H-fluorene-3,4-diol

Dopamine D1 receptor Binding affinity Structure-activity relationship

9-(Aminomethyl)-9H-fluorene-3,4-diol (also known as SK&F 103243, 3,4-DFMA, or F-103243; CAS 103692-53-1) is a synthetic, restricted-conformation analogue of the prototypical benzazepine D1 partial agonist SK&F 38393, belonging to the 9-(aminomethyl)fluorene class of 2-aryldopamine analogues. First disclosed in 1986 by Smith Kline & French Laboratories, the compound was designed to probe the conformational requirements of the biphenyl pharmacophore for dopamine D1 versus D2 receptor binding.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 103692-53-1
Cat. No. B009120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(aminomethyl)-9H-fluorene-3,4-diol
CAS103692-53-1
Synonyms3,4-DFMA
3,4-dihydroxy-9H-fluorene-9-methanamine
SK and F 103243
SK and F 103243 hydrobromide
SK and F-103243
SKF 103243
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=C2C(=C(C=C3)O)O)CN
InChIInChI=1S/C14H13NO2/c15-7-11-8-3-1-2-4-9(8)13-10(11)5-6-12(16)14(13)17/h1-6,11,16-17H,7,15H2
InChIKeyYLOTUMWDVNOPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(Aminomethyl)-9H-fluorene-3,4-diol (CAS 103692-53-1): A Restricted-Conformation Dopamine D1 Receptor Ligand for Pharmacophore Mapping


9-(Aminomethyl)-9H-fluorene-3,4-diol (also known as SK&F 103243, 3,4-DFMA, or F-103243; CAS 103692-53-1) is a synthetic, restricted-conformation analogue of the prototypical benzazepine D1 partial agonist SK&F 38393, belonging to the 9-(aminomethyl)fluorene class of 2-aryldopamine analogues [1]. First disclosed in 1986 by Smith Kline & French Laboratories, the compound was designed to probe the conformational requirements of the biphenyl pharmacophore for dopamine D1 versus D2 receptor binding [2]. It possesses a 3,4-catechol substitution pattern on the fluorene scaffold and a primary aminomethyl group at the 9-position, providing a conformationally constrained framework distinct from the flexible phenethylamine and semi-rigid benzazepine series [3].

Why 9-(Aminomethyl)-9H-fluorene-3,4-diol Cannot Be Substituted by Other In-Class Dopamine Ligands


The 9-(aminomethyl)fluorene scaffold enforces a unique conformational constraint not achievable with the flexible phenethylamine (e.g., dopamine, ADTN) or semi-rigid benzazepine (e.g., SK&F 38393, fenoldopam) backbones. The biphenyl torsion angle—the dihedral angle between the two aromatic rings of the fluorene system—is a critical determinant of D1 versus D2 binding selectivity: good D1 binding occurs when the aromatic rings approach coplanarity, while orthogonal rings favor poor binding [1]. The 3,4-dihydroxy substitution pattern of SK&F 103243 produces a distinct torsion angle compared to the 2,5,6-trihydroxy analogue (compound 4b), resulting in an approximately 9-fold difference in D1 affinity (Ki = 380 nM vs. 43 nM) despite sharing the same fluorene core [2]. Furthermore, SK&F 103243 exhibits a unique in vitro–in vivo disconnect: it fails to induce any behavioral effects upon peripheral administration in the intact adult rat, a property that distinguishes it from both the behaviorally active benzazepine D1 partial agonist SK&F 38393 and the non-benzazepine CY 208-243 [3].

Quantitative Differentiation Evidence: 9-(Aminomethyl)-9H-fluorene-3,4-diol Versus Closest Analogs and In-Class Comparators


D1 Receptor Affinity: 8.8-Fold Lower Than the 2,5,6-Trihydroxy Fluorene Analog (4b)

In the same study and under identical assay conditions, SK&F 103243 (compound 4a; the 3,4-dihydroxy fluorene) exhibits an 8.8-fold lower affinity for the D1 dopamine receptor compared to its closest structural analog, 2,5,6-trihydroxy-9H-fluorene-9-methanamine (compound 4b). Both compounds were evaluated in direct competition binding assays using [3H]fenoldopam as the radioligand against rat striatal membrane preparations [1]. This quantitative difference is attributed to the effect of hydroxyl substitution pattern on the biphenyl torsion angle: the 2,5,6-trihydroxy arrangement permits a more coplanar conformation favorable for D1 binding [2].

Dopamine D1 receptor Binding affinity Structure-activity relationship Fluorene scaffold

D2 Receptor Binding: Essentially Inactive Profile Distinct from Promiscuous Dopamine Agonists

SK&F 103243 showed only approximately 20% inhibition of [3H]spiroperidol binding to the D2 receptor at 10 μM, a level classified as essentially inactive (defined as ≤20% inhibition) [1]. This profile differs markedly from apomorphine, a non-selective dopamine agonist, which exhibits a D2 Ki of approximately 200 nM under comparable conditions [2]. Additionally, the 2,5,6-trihydroxy analog (4b) showed measurable but very weak D2 binding with a Ki of 5740 nM, while the prototypical D1 partial agonist SK&F 38393 exhibits D2 Ki values of approximately 150–2364 nM . SK&F 103243 is therefore uniquely devoid of meaningful D2 engagement among D1-preferring fluorene and benzazepine ligands, making it a cleaner probe for isolating D1-mediated effects where D2 background activity must be excluded.

Dopamine D2 receptor Selectivity Binding inactivity Off-target profiling

In Vivo Behavioral Inactivity: A Defining Differentiation from Behaviorally Active D1 Agonists

In a direct comparative behavioral study, SK&F 103243 was evaluated alongside CY 208-243 and SK&F 101384 for effects in the intact adult rat following peripheral administration. SK&F 103243 failed to induce any behavioral effects—no grooming, no stereotyped behavior, no locomotion changes—at all doses tested [1]. This contrasts sharply with CY 208-243, which induced episodes of intense grooming sensitive to blockade by the D1 antagonist SCH 23390, and with the prototypical D1 partial agonist SK&F 38393, which produces characteristic D1-mediated behavioral responses upon systemic administration [2]. The behavioral inactivity of SK&F 103243 is consistent with its in vitro binding profile (low D1 affinity, negligible D2 binding) and its likely poor CNS penetration or insufficient intrinsic efficacy [3].

In vivo pharmacology Behavioral pharmacology CNS penetration D1 agonist

Conformational Constraint: Defined Biphenyl Torsion Angle Differentiates Fluorene Series from Flexible Phenethylamines

The 9-(aminomethyl)fluorene scaffold, including SK&F 103243, enforces a defined biphenyl torsion angle through the methylene bridge at the 9-position. The Ladd et al. (1986) study established a quantitative correlation between the calculated torsion angle of the biphenyl moiety and D1 binding activity: good D1 binding occurs when the two aromatic rings approach coplanarity (torsion angle near 0°), while poor binding results from orthogonal ring orientations (torsion angle near 90°) [1]. The 2,5,6-trihydroxy analog (4b) has a calculated torsion angle of approximately 0°, contributing to its high D1 affinity (Ki = 43 nM), whereas the 3,4-dihydroxy substitution of SK&F 103243 (4a) results in a larger torsion angle, consistent with its reduced D1 affinity (Ki = 380 nM) [2]. By contrast, flexible 2-phenyldopamine (compound 1a) has a calculated torsion angle of 92.6° and exhibits D1 Ki = 1500 nM, representing the orthogonal, low-affinity extreme [3].

Conformational analysis Pharmacophore modeling Torsion angle D1 receptor

Physicochemical Properties: A Benchmark Scaffold with Favorable Drug-Like Parameters

SK&F 103243 (C14H13NO2, MW = 227.26 g/mol) possesses physicochemical properties that distinguish it within the dopamine ligand space. The compound has zero Lipinski Rule of 5 violations, a calculated logP of approximately 1.7, only one rotatable bond (the aminomethyl group), a topological polar surface area consistent with CNS exposure potential, and three hydrogen bond donors [1]. In comparison, the trihydroxy analog (4b, MW = 243.26 g/mol) has four hydrogen bond donors and a different lipophilicity profile; the benzazepine SK&F 38393 (MW ≈ 291 g/mol as hydrobromide salt) is a larger and more flexible molecule; and apomorphine (MW = 267.32 g/mol) has a tetracyclic aporphine scaffold with distinct physicochemical characteristics . The limited conformational flexibility (one rotatable bond) of the fluorene scaffold provides a distinct advantage for computational docking and pharmacophore modeling by reducing the entropic penalty and conformational search space [2].

Physicochemical properties Drug-likeness Lipinski rules CNS multiparameter optimization

Procurement-Driven Application Scenarios for 9-(Aminomethyl)-9H-fluorene-3,4-diol (SK&F 103243)


D1 Receptor Pharmacophore Validation Studies Using a Structurally Defined Intermediate-Affinity Probe

SK&F 103243, with its well-characterized D1 Ki of 380 nM and essentially absent D2 binding, serves as an intermediate-affinity reference point for validating D1 pharmacophore models. It bridges the gap between the high-affinity 2,5,6-trihydroxy analog (Ki = 43 nM) and the low-affinity 2-phenyldopamine (Ki = 1500 nM), allowing computational chemists to calibrate docking scores and 3D-QSAR models across a continuous affinity range within a single scaffold family [1]. Its single rotatable bond minimizes conformational sampling errors, a critical advantage for rigorous free energy perturbation (FEP) calculations and molecular dynamics-based binding predictions [2].

Negative Control Compound for In Vivo D1 Behavioral Pharmacology Experiments

Investigators studying D1 receptor-mediated behaviors (grooming, stereotypy, locomotion) in rodent models can use SK&F 103243 as a structurally matched negative control. Unlike vehicle-only controls, SK&F 103243 provides a compound with similar physicochemical properties to active D1 fluorene ligands but with confirmed behavioral inactivity upon peripheral administration [1]. This is particularly valuable in experimental designs employing SK&F 38393 or CY 208-243 as positive controls, where SK&F 103243 can control for non-specific effects of fluorene-like scaffolds on the test system [2].

Conformational Analysis and Torsion Angle–Activity Relationship Reference Standard

The 9-(aminomethyl)fluorene scaffold enforces a defined and calculable biphenyl torsion angle that directly correlates with D1 binding affinity. SK&F 103243 occupies an intermediate torsion angle position between the near-coplanar 2,5,6-trihydroxy analog and the orthogonal 2-phenyldopamine [1]. This makes it an essential reference compound for laboratories conducting conformational analysis of dopaminergic ligands, validating computational torsion angle predictions against experimental binding data, or developing new rigid scaffolds that target specific torsional geometries for D1 receptor engagement [2].

CNS Drug Discovery Programs Requiring a D2-Silent D1 Tool Compound for Counter-Screening

In CNS drug discovery campaigns where D1 receptor engagement is desired but D2 receptor activity constitutes a liability (e.g., to avoid extrapyramidal side effects or prolactin modulation), SK&F 103243 can serve as a selectivity benchmark. Its complete lack of measurable D2 binding (only ~20% inhibition at 10 μM) contrasts with the D2 activity of apomorphine (Ki ≈ 200 nM) and SK&F 38393 (Ki ≈ 150–2364 nM), providing a reference profile for what true 'D2-silent' binding looks like in a catechol-containing dopamine ligand [1]. This is directly applicable to selectivity panel design, off-target counter-screening protocols, and establishing minimum D2 selectivity thresholds for lead optimization [2].

Quote Request

Request a Quote for 9-(aminomethyl)-9H-fluorene-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.